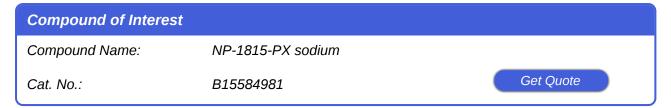


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Application Notes and Protocols for NP-1815-PX Sodium in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various pathological processes, including inflammation and neuropathic pain.[1][2] As a sodium salt, NP-1815-PX exhibits aqueous solubility, facilitating its use in in vivo studies.[1] These application notes provide detailed protocols for the administration of **NP-1815-PX sodium** to mice via oral, intrathecal, intravenous, and intraperitoneal routes, based on available preclinical data and established methodologies. The information herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NP-1815-PX in various murine models.

Mechanism of Action

NP-1815-PX exerts its pharmacological effects by selectively blocking the P2X4 receptor.[1][2] The activation of P2X4 receptors by extracellular ATP, often released during cellular stress or injury, leads to cation influx and the initiation of downstream signaling cascades.[3] A key pathway modulated by P2X4 receptor activation is the NLRP3 inflammasome.[4][5] By inhibiting the P2X4 receptor, NP-1815-PX can suppress the activation of the NLRP3 inflammasome, leading to reduced maturation and release of pro-inflammatory cytokines such as IL-1β.[4][5] This mechanism underlies the anti-inflammatory and analgesic effects observed in preclinical models.[1][4]



Data Presentation

The following table summarizes the reported dosages of **NP-1815-PX sodium** used in murine models. It is crucial to note that one of the primary sources for the oral administration data in a colitis model has been retracted; however, the dosage information is included here for historical context and as a potential starting point for dose-ranging studies, with the strong recommendation to independently validate any findings.[6][7]

Administratio n Route	Dosage	Frequency	Murine Model	Observed Effects	Reference
Oral Gavage	3, 10, 30 mg/kg	Daily for 6 days	DNBS- induced colitis	Attenuation of body weight decrease, amelioration of colonic tissue damage, decreased IL-1β levels.	[6][7] (Retracted)
Intrathecal	10, 30 pmol/mouse	Twice daily for 3 days	Herpetic pain	Suppression of mechanical allodynia.	[1]

Experimental Protocols Oral Administration (Gavage)

This protocol is adapted from a study on a murine model of colitis.[6][7] Researchers should perform dose-response studies to determine the optimal dose for their specific model.

Materials:

- NP-1815-PX sodium
- Vehicle (e.g., sterile water, 0.5% methylcellulose)



- Gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
- Syringes (1 mL)
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of NP-1815-PX sodium based on the mean body weight of the mouse cohort and the desired dose (e.g., 10 mg/kg).
 - Dissolve the calculated amount of NP-1815-PX sodium in the appropriate volume of vehicle. Ensure complete dissolution. Prepare fresh daily.
- · Animal Handling and Restraint:
 - Gently restrain the mouse by grasping the loose skin over the neck and back.
 - Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

• Administration:

- Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
- Gently insert the gavage needle into the esophagus via the side of the mouth.
- Slowly advance the needle to the predetermined depth. Do not force the needle.
- Administer the NP-1815-PX solution at a steady pace.
- Carefully withdraw the needle.
- Post-Administration Monitoring:



 Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Intrathecal Injection

This protocol is based on a study in a murine model of herpetic pain.[1] This procedure requires a high degree of technical skill and should be performed by experienced personnel.

Materials:

- NP-1815-PX sodium
- Sterile, preservative-free saline
- Hamilton syringe with a 30-gauge needle
- Anesthesia (e.g., isoflurane)

Procedure:

- Preparation of Dosing Solution:
 - Dissolve NP-1815-PX sodium in sterile saline to achieve the desired concentration (e.g., 10 pmol in 5 μL).
- Animal Anesthesia and Positioning:
 - Anesthetize the mouse using isoflurane.
 - Position the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the spine.
- Injection:
 - Identify the injection site between the L5 and L6 vertebrae.
 - Carefully insert the 30-gauge needle into the intrathecal space. A slight tail flick is often an indicator of correct needle placement.



- Slowly inject the 5 μL volume of the NP-1815-PX solution.
- · Post-Injection Care:
 - Remove the needle and allow the mouse to recover from anesthesia on a warming pad.
 - o Monitor for any signs of motor impairment or distress.

Intravenous (Tail Vein) Injection

This is a standard protocol for intravenous administration in mice and should be adapted for NP-1815-PX.[8][9]

Materials:

- NP-1815-PX sodium
- Sterile, pyrogen-free saline
- Insulin syringes (29-31 gauge)
- Mouse restrainer
- Heat lamp or warming pad

Procedure:

- Preparation of Dosing Solution:
 - Dissolve NP-1815-PX sodium in sterile saline. The final volume for injection should typically be around 100 μL for a 25g mouse.
- Animal Preparation:
 - Place the mouse in a restrainer.
 - Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.



- · Injection:
 - Position the tail and identify one of the lateral veins.
 - Insert the needle, bevel up, into the vein at a shallow angle.
 - Slowly inject the NP-1815-PX solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
- · Post-Injection:
 - Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
 - Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal Injection

This is a standard and common route for drug administration in mice.[10][11]

Materials:

- NP-1815-PX sodium
- · Sterile saline
- Syringes (1 mL) with 25-27 gauge needles

Procedure:

- Preparation of Dosing Solution:
 - Dissolve NP-1815-PX sodium in sterile saline. The injection volume should not exceed 10 mL/kg.
- Animal Restraint:
 - Restrain the mouse by scruffing the neck to expose the abdomen.

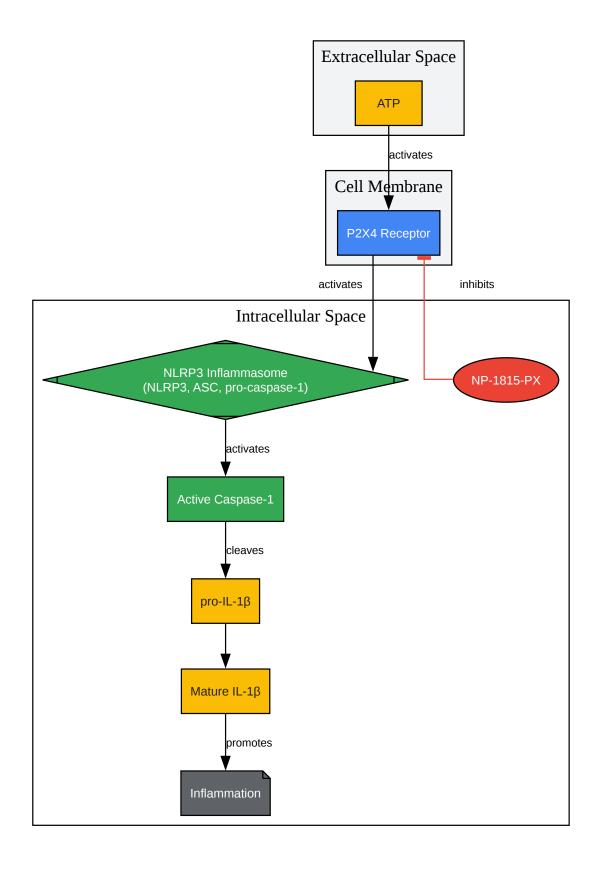


• Injection:

- Tilt the mouse slightly head-down to move the abdominal organs forward.
- Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.
- Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
- Inject the solution smoothly.
- Post-Injection:
 - Withdraw the needle and return the mouse to its cage.
 - Monitor for any signs of discomfort.

Visualization of Pathways and Workflows

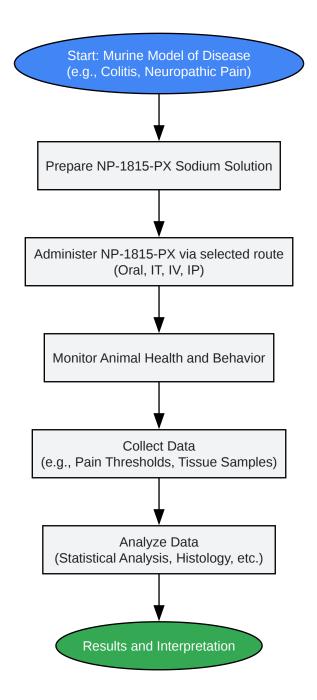




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Caption: NP-1815-PX inhibits the P2X4 receptor, blocking downstream NLRP3 inflammasome activation.



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